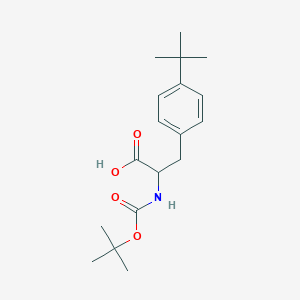

BOC-DL-4-tert-butyl-PHE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BOC-DL-4-tert-butyl-PHE, also known as N-(tert-butoxycarbonyl)-4-tert-butylphenylalanine, is a derivative of phenylalanine. It is a protected amino acid commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Wirkmechanismus

Target of Action

BOC-DL-4-tert-butyl-PHE is a complex compound with a specific target yet to be identified. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive research and experimentation .

Mode of Action

It is known that the compound is a tert-butoxycarbonyl (boc) amino acid . Boc amino acids are commonly used in peptide synthesis for their role in protecting the amine functional group . The Boc group can be removed under acidic conditions, allowing for further reactions to occur .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and potential therapeutic applications .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

BOC-DL-4-tert-butyl-PHE plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides through solid-phase peptide synthesis, where it serves as a protected amino acid. The tert-butoxycarbonyl (BOC) group protects the amino group during the synthesis process and can be removed under acidic conditions to reveal the free amine. This compound’s interactions with enzymes such as proteases and peptidases are crucial for its incorporation into peptides and subsequent biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When incorporated into peptides, it can affect the peptides’ stability, folding, and interactions with cellular receptors. This compound’s presence in peptides can modulate cell signaling pathways by altering the binding affinity and specificity of the peptides to their target receptors. Additionally, this compound can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The tert-butyl group provides steric hindrance, which can influence the binding interactions with enzymes and other proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit proteases by blocking the active site or activate enzymes by inducing conformational changes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into peptides without causing significant toxicity or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds and processing peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in amino acid metabolism. The presence of the tert-butyl group can also impact the compound’s metabolic stability and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and steric hindrance. These factors can affect its accumulation and localization within cells, impacting its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells, as it determines the specific biochemical pathways and processes it can influence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BOC-DL-4-tert-butyl-PHE is synthesized by reacting 4-tert-butylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

BOC-DL-4-tert-butyl-PHE undergoes several types of chemical reactions, including:

Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DIC or EDC in the presence of a base like N-methylmorpholine (NMM) or DMAP.

Major Products Formed

Deprotection: 4-tert-butylphenylalanine and carbon dioxide.

Coupling: Peptides with this compound as a residue.

Wissenschaftliche Forschungsanwendungen

BOC-DL-4-tert-butyl-PHE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Serves as a precursor in the development of peptide-based drugs.

Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.

Vergleich Mit ähnlichen Verbindungen

BOC-DL-4-tert-butyl-PHE is similar to other BOC-protected amino acids like BOC-L-phenylalanine and BOC-D-phenylalanine. its unique tert-butyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity in peptide synthesis . Other similar compounds include:

BOC-L-phenylalanine: Lacks the tert-butyl group on the phenyl ring.

BOC-D-phenylalanine: The D-enantiomer of phenylalanine.

This compound stands out due to its specific steric properties, making it valuable in certain synthetic applications where selectivity is crucial .

Biologische Aktivität

BOC-DL-4-tert-butyl-phenylalanine (Boc-DL-4-t-Bu-Phe) is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. This compound is notable for its bulky tert-butyl side chain and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis to shield the amino group from unwanted reactions. The unique structural characteristics of Boc-DL-4-t-Bu-Phe significantly influence its biological activity, particularly in enzyme interactions and peptide design.

- Molecular Formula : C14H19NO4

- Molecular Weight : Approximately 265.30 g/mol

- Structure : The compound features a tert-butyl group, which enhances steric hindrance compared to other amino acids, impacting peptide conformation and reactivity during synthesis.

Biological Activity

Research indicates that Boc-DL-4-t-Bu-Phe exhibits significant biological activity, particularly as an enzyme inhibitor. Its bulky side chain can modify binding affinities and selectivities, making it a valuable tool for studying enzyme mechanisms and developing inhibitors.

Enzyme Inhibition

Boc-DL-4-t-Bu-Phe has been studied for its inhibitory effects on various enzymes. For instance, modifications to its structure have shown notable impacts on the inhibition of plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation. The presence of the amide bond in derivatives is critical for maintaining biological activity.

Study 1: Inhibition of Plasma Kallikrein

In one study, Boc-DL-4-t-Bu-Phe derivatives were synthesized and evaluated for their inhibitory effects on plasma kallikrein. The results demonstrated that certain modifications to the Boc-DL-4-t-Bu-Phe structure significantly enhanced inhibitory potency compared to unmodified phenylalanine derivatives. This finding suggests that the steric properties introduced by the tert-butyl group play a crucial role in enzyme binding and inhibition.

Study 2: Asymmetric Synthesis Applications

Boc-DL-4-t-Bu-Phe is also employed as a chiral resolving agent in asymmetric synthesis. Its ability to form stable complexes with various substrates allows for selective reactions that can enhance yields and purity in synthetic processes. This application underscores the compound's versatility beyond mere biological inhibition.

Comparative Analysis

The following table summarizes the structural features and biological activities of Boc-DL-4-t-Bu-Phe compared to other related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Boc-DL-4-t-Bu-Phe | C14H19NO4 | Bulky tert-butyl group | Significant inhibitor of plasma kallikrein |

| Boc-L-Phenylalanine | C14H19NO4 | Standard form without tert-butyl group | Moderate activity as a peptide building block |

| Boc-DL-Tyrosine | C15H19NO4 | Hydroxyl group on aromatic ring | Varies; used in different peptide syntheses |

| Boc-L-Valine | C12H23NO4 | Smaller side chain; no aromatic character | Lower activity; primarily used for peptide synthesis |

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQIBYYDHXJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.